molecular formula C8H7BrF3NO B1449304 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline CAS No. 1373920-70-7

3-Bromo-4-methoxy-5-(trifluoromethyl)aniline

Cat. No. B1449304
M. Wt: 270.05 g/mol
InChI Key: ZGHWRZMMLVKQQA-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1373920-70-7 . It has a molecular weight of 270.05 . It is a liquid at ambient temperature .


Physical And Chemical Properties Analysis

3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is a liquid at ambient temperature . The storage temperature is ambient .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline, are used in the agrochemical and pharmaceutical industries. They are particularly useful in the protection of crops from pests .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Substituted Bicyclic Heterocycles

  • Application Summary : 4-Methoxy-3-(trifluoromethyl)aniline is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
  • Results or Outcomes : These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

3. Synthesis of Spleen Tyrosine Kinase Inhibitors

  • Application Summary : 3-Methoxy-5-(trifluoromethyl)aniline was used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .

4. Synthesis of 2,5-Dibromo-(trifluoromethyl)benzene

  • Application Summary : 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene .

5. Synthesis of AUY954

  • Application Summary : 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .

6. Synthesis of 2-Bromo-5-Iodo-(trifluoromethyl)benzene

  • Application Summary : 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of 2-bromo-5-iodo-(trifluoromethyl)benzene .

properties

IUPAC Name

3-bromo-4-methoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-5(8(10,11)12)2-4(13)3-6(7)9/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWRZMMLVKQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224004
Record name Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxy-5-(trifluoromethyl)aniline

CAS RN

1373920-70-7
Record name Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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